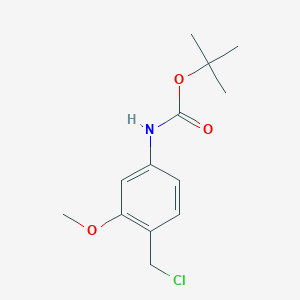
tert-Butyl (4-(chloromethyl)-3-methoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[4-(chloromethyl)-3-methoxyphenyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a tert-butyl group, a chloromethyl group, and a methoxyphenyl group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(chloromethyl)-3-methoxyphenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(chloromethyl)-3-methoxyphenyl isocyanate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloromethyl group in tert-butyl N-[4-(chloromethyl)-3-methoxyphenyl]carbamate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under specific conditions.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to convert the carbamate group to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substitution reactions can yield various substituted carbamates.
- Oxidation can produce hydroxyl or carbonyl derivatives.
- Reduction can lead to amines or dechlorinated products .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl N-[4-(chloromethyl)-3-methoxyphenyl]carbamate is used as an intermediate for the preparation of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology and Medicine: The compound is studied for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to form stable carbamate linkages makes it valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and stability make it a useful building block for various applications .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-(chloromethyl)-3-methoxyphenyl]carbamate involves its ability to form stable carbamate linkages with amines. This property is exploited in the protection of amine groups during synthetic processes. The tert-butyl group provides steric hindrance, enhancing the stability of the carbamate linkage. The chloromethyl group can undergo nucleophilic substitution, allowing for further functionalization of the molecule .
Comparación Con Compuestos Similares
tert-Butyl N-(4-hydroxyphenyl)carbamate: Similar structure but with a hydroxyl group instead of a chloromethyl group.
tert-Butyl N-(4-methoxyphenyl)carbamate: Similar structure but without the chloromethyl group.
tert-Butyl N-(4-nitrophenyl)carbamate: Similar structure but with a nitro group instead of a chloromethyl group.
Uniqueness: The presence of the chloromethyl group in tert-butyl N-[4-(chloromethyl)-3-methoxyphenyl]carbamate makes it unique compared to other carbamates. This functional group allows for additional chemical modifications, making it a versatile intermediate in organic synthesis. The combination of the methoxy and chloromethyl groups also provides unique reactivity patterns that can be exploited in various chemical reactions .
Propiedades
Fórmula molecular |
C13H18ClNO3 |
|---|---|
Peso molecular |
271.74 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(chloromethyl)-3-methoxyphenyl]carbamate |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(16)15-10-6-5-9(8-14)11(7-10)17-4/h5-7H,8H2,1-4H3,(H,15,16) |
Clave InChI |
JGAMKURTEJNEIU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560556.png)
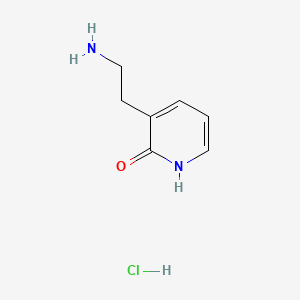
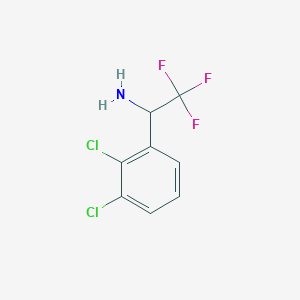
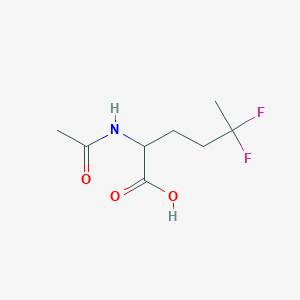
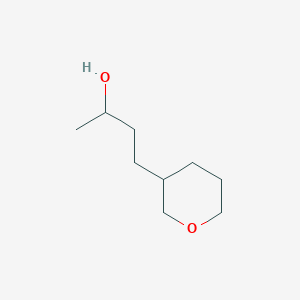
![2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride](/img/structure/B13560579.png)
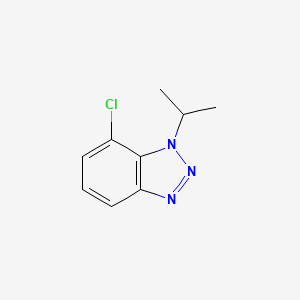
![2-Methylidene-6-oxaspiro[3.4]octane](/img/structure/B13560585.png)
![3-Azabicyclo[3.2.1]octan-1-amine](/img/structure/B13560589.png)
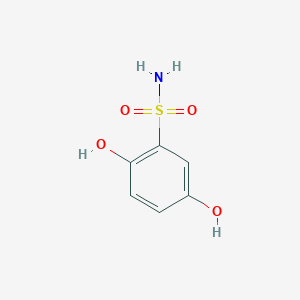
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13560602.png)
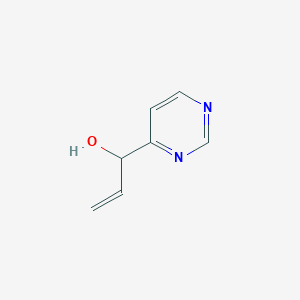
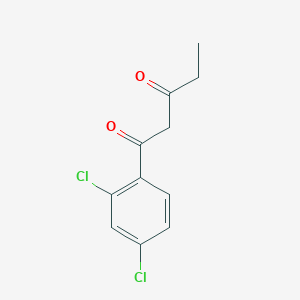
![9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13560631.png)
